methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core with three key substituents:
- Position 2: A sulfanyl (-S-) group connected to a 2-oxoethyl chain terminating in a 2-oxo-2H-chromen-3-yl moiety.
- Position 7: A methyl carboxylate ester, improving solubility and metabolic stability.
This compound’s structural complexity distinguishes it from simpler quinazoline derivatives, particularly due to the chromene-containing sulfanyl side chain.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClN2O6S/c1-36-26(34)18-8-11-20-22(13-18)30-28(31(25(20)33)14-16-6-9-19(29)10-7-16)38-15-23(32)21-12-17-4-2-3-5-24(17)37-27(21)35/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFYDQTZUXTHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC4=CC=CC=C4OC3=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate involves multiple steps. The process typically starts with the preparation of the quinazoline core, followed by the introduction of the chromenyl and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to reduce costs and increase efficiency. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that typically include the formation of the quinazoline core followed by functionalization to introduce the chlorophenyl and chromenyl groups. The structural complexity allows for diverse interactions with biological targets, making it a subject of interest in drug design.
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of quinazoline compounds can inhibit cancer cell proliferation by inducing apoptosis. The presence of the chromenyl moiety enhances this effect through synergistic mechanisms targeting multiple pathways involved in cancer progression .
- Antimicrobial Activity : The compound has demonstrated potential as an antimicrobial agent against various bacterial strains. Its structural components contribute to its ability to disrupt bacterial cell membranes and inhibit growth .
- Anti-inflammatory Effects : Compounds similar to this one have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB signaling pathway, which is crucial in inflammatory responses .
Therapeutic Applications
Given its diverse biological activities, methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate holds promise for several therapeutic applications:
Table 2: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Cancer Treatment | Targeting specific cancer cell lines for therapy |
| Antimicrobial Use | Development of new antibiotics |
| Anti-inflammatory | Treatment of chronic inflammatory diseases |
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound in various applications:
- Anticancer Study : A recent study highlighted the effectiveness of a related quinazoline derivative in inhibiting tumor growth in xenograft models. The mechanism was linked to the activation of apoptotic pathways and inhibition of angiogenesis .
- Antimicrobial Efficacy : Research demonstrated that derivatives with similar structures exhibited significant activity against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance .
- Inflammation Model : In vitro studies showed that compounds derived from this class significantly reduced pro-inflammatory cytokines in macrophage cultures, indicating their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate involves its interaction with molecular targets in biological systems. This interaction can modulate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogues of Quinazoline Derivatives
The following table highlights key structural and physicochemical differences between the target compound and its analogues:
Key Structural Differences
- Substituent Complexity : Unlike analogues with simple aryl or alkyl sulfanyl groups (e.g., ), the target’s sulfanyl-ethyl-chromene chain introduces conformational flexibility and hydrogen-bonding capacity.
- Carboxylate Position : The 7-carboxylate ester is conserved in some analogues () but varies in others (e.g., acetamide in ).
Physicochemical and Bioactive Properties
Physicochemical Trends
- Solubility: The target compound’s methyl carboxylate and chromene oxygen atoms may improve aqueous solubility compared to non-polar analogues (e.g., ).
Hypothesized Bioactivity
While direct bioactivity data are unavailable, structural parallels suggest:
- Anticancer Potential: Quinazolines are known kinase inhibitors (e.g., EGFR), and the chromene moiety may enhance DNA intercalation .
Biological Activity
Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O5 |
| Molecular Weight | 453.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 361150-59-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining aldehydes with amines.
- Cyclization : Formation of the quinazoline ring structure.
- Functional Group Modifications : Altering substituents to enhance biological activity.
These processes often require controlled environments to maximize yield and purity.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. The presence of the chlorophenyl group enhances its interaction with microbial targets, potentially increasing its efficacy against Gram-positive multidrug-resistant bacteria. Studies have shown that compounds with similar structures can target multiple cellular pathways, leading to enhanced antimicrobial effects .
Anticancer Activity
In vitro studies have demonstrated that derivatives of quinazoline compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis. For instance, certain derivatives have shown promising results in inhibiting tumor growth in xenograft models .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokine production. This has been observed in various cell lines where treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to specific receptors, altering their activity and leading to downstream effects on cellular function.
- Gene Expression Modulation : The compound may influence the expression of genes involved in inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of similar quinazoline derivatives found that compounds with chlorinated phenyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in optimizing biological activity .
Study 2: Anticancer Potential
In a preclinical study involving human cancer cell lines, methyl 3-[(4-chlorophenyl)methyl]-4-oxo derivatives demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. The results indicated a dose-dependent response, with IC50 values suggesting potent anticancer properties .
Q & A
Q. What are the key synthetic pathways for this compound, and how can intermediates be optimized?
The synthesis involves multi-step reactions, including nucleophilic substitution, sulfanyl group introduction, and cyclization. Critical steps include:
- Thioether linkage formation : Use of 2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl mercaptan under basic conditions (e.g., triethylamine in THF) to attach the sulfanyl moiety .
- Quinazoline ring closure : Employing oxidizing agents like potassium permanganate to stabilize the 3,4-dihydroquinazoline core . Optimization strategies: Adjust reaction time, temperature (e.g., 60–80°C for cyclization), and stoichiometric ratios of reagents to improve yields .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR spectroscopy : Use - and -NMR to verify substituent positions, particularly the 4-chlorophenylmethyl and chromenyl groups .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., dihedral angles between quinazoline and chromene rings) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological activity screening?
- Anticancer activity : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction yields be improved in large-scale synthesis?
- Catalytic optimization : Replace stoichiometric oxidants (e.g., CrO) with catalytic Pd-mediated reductive cyclization to reduce byproducts .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Microwave-assisted synthesis : Reduce reaction time for sulfanyl coupling steps (e.g., 30 min at 100°C vs. 6 hrs conventional) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify the 4-chlorophenyl group (e.g., replace with fluorophenyl or nitro derivatives) and compare bioactivity .
- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like EGFR or tubulin .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using Schrödinger Suite .
Q. How to resolve contradictions in biological data across studies?
- Assay standardization : Validate cell line viability (e.g., passage number <20) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-response curves : Use Hill slope analysis to distinguish specific vs. nonspecific inhibition .
- Orthogonal assays : Confirm anticancer activity via apoptosis markers (Annexin V/PI staining) alongside MTT .
Q. What catalytic strategies enable green synthesis of derivatives?
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the chromen-3-yl position .
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) for enantioselective ester hydrolysis .
Q. How to address crystallographic disorder in the quinazoline core?
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K) .
- TWINABS refinement : Apply twin correction for overlapping diffraction spots .
Q. What methodologies assess stability under physiological conditions?
- pH stability profiling : Incubate compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Plasma stability assays : Use human plasma to evaluate esterase-mediated hydrolysis of the methyl carboxylate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
